GMB-475

Beschreibung

Eigenschaften

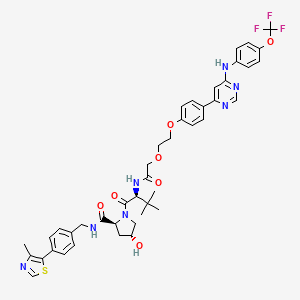

Molekularformel |

C43H46F3N7O7S |

|---|---|

Molekulargewicht |

861.9 g/mol |

IUPAC-Name |

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-[4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]phenoxy]ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C43H46F3N7O7S/c1-26-38(61-25-50-26)29-7-5-27(6-8-29)21-47-40(56)35-19-31(54)22-53(35)41(57)39(42(2,3)4)52-37(55)23-58-17-18-59-32-13-9-28(10-14-32)34-20-36(49-24-48-34)51-30-11-15-33(16-12-30)60-43(44,45)46/h5-16,20,24-25,31,35,39,54H,17-19,21-23H2,1-4H3,(H,47,56)(H,52,55)(H,48,49,51)/t31-,35+,39-/m1/s1 |

InChI-Schlüssel |

ONDVWISBMHHLGZ-SBJIGXGQSA-N |

SMILES |

FC(F)(F)OC1=CC=C(NC2=CC(C3=CC=C(OCCOCC(N[C@H](C(C)(C)C)C(N4[C@H](C(NCC5=CC=C(C6=C(C)N=CS6)C=C5)=O)CC(O)C4)=O)=O)C=C3)=NC=N2)C=C1 |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)C5=CC(=NC=N5)NC6=CC=C(C=C6)OC(F)(F)F)O |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)C5=CC(=NC=N5)NC6=CC=C(C=C6)OC(F)(F)F)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GMB475; GMB 475; GMB-475 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

GMB-475: A Technical Guide to a Novel PROTAC Targeting BCR-ABL1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Proteolysis Targeting Chimera (PROTAC) technology behind GMB-475, a novel therapeutic agent designed to target and degrade the BCR-ABL1 fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Core Technology: PROTAC-mediated Degradation of BCR-ABL1

This compound is a heterobifunctional molecule, a hallmark of PROTAC technology. It is composed of three key components: a ligand that binds to the target protein (BCR-ABL1), a ligand that recruits an E3 ubiquitin ligase (Von Hippel-Lindau, VHL), and a linker connecting these two elements.[1][2][3] Unlike traditional small molecule inhibitors that only block the function of a target protein, this compound is designed to induce its complete degradation.[2]

The mechanism of action is as follows:

-

Ternary Complex Formation: this compound simultaneously binds to the myristoyl pocket of the ABL1 portion of the BCR-ABL1 fusion protein and the VHL E3 ligase, forming a ternary complex.[1][2][3]

-

Ubiquitination: The recruitment of VHL to BCR-ABL1 facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated BCR-ABL1 is then recognized and degraded by the 26S proteasome, effectively eliminating the oncoprotein from the cell.[2]

-

Catalytic Action: After degradation of the target, this compound is released and can engage another BCR-ABL1 protein, acting in a catalytic manner.[2]

This degradation-based approach offers a potential advantage over kinase inhibition alone, as it can overcome resistance mechanisms associated with kinase domain mutations and eliminate both the kinase and non-kinase scaffolding functions of BCR-ABL1.[4][5]

Quantitative Data Summary

The following tables summarize the key in vitro efficacy and degradation data for this compound in relevant CML cell lines.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | Value | Reference |

| K562 | Cell Proliferation | IC50 | ~1 µM | [1][6] |

| Ba/F3 (BCR-ABL1 transformed) | Cell Proliferation | IC50 | 1000-1110 nM | [7][8] |

| Ba/F3 (BCR-ABL1 T315I+F486S) | Cell Viability | IC50 | 4.49 µM | [1] |

Table 2: In Vitro Degradation Profile of this compound

| Cell Line | Target Protein | Endpoint | Value | Treatment Conditions | Reference |

| K562 | BCR-ABL1 | DC50 | 340 nM | 18 hours | [7] |

| K562 | BCR-ABL1 | Dmax | 95% | 18 hours | [7] |

Signaling Pathway and Mechanism of Action

This compound-mediated degradation of BCR-ABL1 leads to the inhibition of downstream signaling pathways critical for CML cell proliferation and survival. A key pathway affected is the JAK-STAT pathway, particularly the phosphorylation and activation of STAT5.[1][7]

Caption: this compound mechanism of action and its effect on the STAT5 signaling pathway.

Experimental Protocols

This section provides a detailed methodology for key experiments used to characterize this compound.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

CML cell lines (e.g., K562, Ba/F3-BCR-ABL1)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

96-well plates

-

CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of CellTiter 96 AQueous One Solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Protein Degradation

This protocol is used to assess the degradation of BCR-ABL1 and the inhibition of downstream signaling.

Materials:

-

CML cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BCR, anti-c-ABL, anti-phospho-STAT5, anti-STAT5, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of this compound for the desired time points (e.g., 18 hours).

-

Harvest cells and lyse them in lysis buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH).

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating a PROTAC like this compound.

Caption: A generalized experimental workflow for the preclinical development of this compound.

This guide provides a foundational understanding of the this compound PROTAC technology. Further in-depth analysis of the primary literature is recommended for researchers actively working with this molecule.

References

- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. STAT5 triggers BCR-ABL1 mutation by mediating ROS production in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Inhibition of STAT5: A therapeutic option in BCR-ABL1-driven leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

GMB-475: A PROTAC-Mediated Approach to Targeting BCR-ABL1 in the Ubiquitin-Proteasome Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GMB-475 is a potent and specific heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the BCR-ABL1 fusion protein, a key driver of chronic myeloid leukemia (CML). By co-opting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent degradation of BCR-ABL1 by the proteasome. This mechanism of action offers a promising therapeutic strategy to overcome resistance to conventional tyrosine kinase inhibitors (TKIs) and to target both the kinase-dependent and -independent functions of the BCR-ABL1 oncoprotein. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the Ubiquitin-Proteasome System

Chronic myeloid leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the oncogenic BCR-ABL1 fusion gene.[1] The resulting BCR-ABL1 protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary therapeutic target in CML. While TKIs have revolutionized the treatment of CML, drug resistance, often mediated by point mutations in the ABL1 kinase domain, remains a significant clinical challenge.[2]

The ubiquitin-proteasome system (UPS) is a major cellular pathway for protein degradation. It involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). E3 ligases are responsible for substrate recognition and the transfer of ubiquitin to the target protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.

PROTACs are novel therapeutic modalities that leverage the UPS to selectively degrade target proteins. These chimeric molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker connecting the two. This compound is a PROTAC that allosterically binds to the myristoyl pocket of the ABL1 portion of the BCR-ABL1 fusion protein and recruits the VHL E3 ligase, thereby inducing the proteasomal degradation of BCR-ABL1.[1][2]

Mechanism of Action of this compound

This compound functions by inducing the formation of a ternary complex between the BCR-ABL1 protein and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from a VHL-associated E2 enzyme to lysine residues on the BCR-ABL1 protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the BCR-ABL1 protein.[2] This degradation not only inhibits the kinase activity of BCR-ABL1 but also eliminates its scaffolding functions, leading to the downregulation of downstream signaling pathways, such as the JAK-STAT pathway.[3]

Quantitative Data Presentation

The efficacy of this compound has been evaluated in various in vitro models of CML. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Degradation of BCR-ABL1 by this compound

| Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Reference |

| K562 | 340 | 95 | 18 | [4] |

DC50: Concentration at which 50% of the protein is degraded. Dmax: Maximum percentage of protein degradation.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | IC50 (µM) | Treatment Time (days) | Reference |

| K562 | ~1 | 3 | [5] |

| Ba/F3 (BCR-ABL1 transformed) | ~1 | 3 | [5] |

| Ba/F3-MIG-p210 (BCR::ABL1T315I+F486S) | 4.49 | 2 | [6][7] |

IC50: Concentration at which 50% of cell proliferation is inhibited.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture

-

K562 and Ba/F3 Cells: Human K562 and murine Ba/F3 cells expressing BCR-ABL1 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Ba/F3 cells require the addition of 1 ng/mL of murine IL-3 for growth in the absence of BCR-ABL1 signaling. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for BCR-ABL1 Degradation

This protocol is used to quantify the degradation of BCR-ABL1 protein following treatment with this compound.

-

Cell Lysis:

-

Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Immunoblotting:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ABL1 (to detect BCR-ABL1) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantify band intensities using densitometry software.

-

Cell Viability Assay (CCK-8)

This assay measures the effect of this compound on cell proliferation and viability.[8][9][10][11][12]

-

Cell Seeding:

-

Compound Treatment:

-

Assay Procedure:

-

Data Acquisition:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][13][14]

-

Cell Treatment:

-

Treat cells with this compound at the desired concentrations for the indicated time.

-

-

Cell Staining:

-

Harvest approximately 1-5 x 10^5 cells by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Viable cells are Annexin V-negative and PI-negative.

-

Early apoptotic cells are Annexin V-positive and PI-negative.

-

Late apoptotic or necrotic cells are Annexin V-positive and PI-positive.

-

Downstream Signaling Pathways

This compound-mediated degradation of BCR-ABL1 leads to the inhibition of downstream signaling pathways that are critical for CML cell survival and proliferation. A key pathway affected is the JAK-STAT pathway. BCR-ABL1 is known to activate STAT5, and treatment with this compound has been shown to reduce the levels of phosphorylated STAT5 (p-STAT5).[3][15]

Conclusion and Future Directions

This compound represents a promising new approach for the treatment of CML by targeting the BCR-ABL1 oncoprotein for degradation. Its unique mechanism of action provides a potential strategy to overcome TKI resistance and to eliminate residual leukemic stem cells. The data presented in this guide demonstrate the potent and specific activity of this compound in preclinical models of CML. Further investigation into the in vivo efficacy, safety, and pharmacokinetic properties of this compound and other BCR-ABL1-targeting PROTACs is warranted to advance this therapeutic modality towards clinical application. The combination of this compound with existing TKIs may also offer a synergistic approach to enhance therapeutic outcomes in CML patients.[2]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ptglab.com [ptglab.com]

- 9. bosterbio.com [bosterbio.com]

- 10. apexbt.com [apexbt.com]

- 11. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Mechanism: E3 Ligase Recruitment

An In-depth Technical Guide to E3 Ligase Recruitment by GMB-475

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a Proteolysis-Targeting Chimera (PROTAC), focusing on its mechanism of action, quantitative cellular activities, and the experimental protocols used for its characterization. This compound represents a significant tool in the targeted degradation of the BCR-ABL1 oncoprotein, a key driver in Chronic Myeloid Leukemia (CML).

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate the BCR-ABL1 fusion protein.[1] It achieves this by simultaneously binding to both the target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.

Molecular Composition:

-

Target-Binding Ligand: An allosteric inhibitor derived from GNF-2/GNF-5 that specifically binds to the myristoyl pocket of the ABL1 kinase domain.[1][2][3] This non-ATP competitive binding mode allows for high specificity.

-

E3 Ligase Ligand: A derivative of (S,R,S)-AHPC, which is a potent ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4][5]

-

Linker: A chemical linker that connects the target-binding and E3 ligase ligands, optimized for length and composition to facilitate the productive formation of the ternary complex.[1]

Once the ternary complex (this compound : BCR-ABL1 : VHL) is formed, the VHL E3 ligase ubiquitinates the BCR-ABL1 protein. This polyubiquitination marks BCR-ABL1 for recognition and subsequent degradation by the 26S proteasome.[5][6] A key feature of this mechanism is the catalytic nature of this compound; after inducing the degradation of one target protein, it is released and can engage another, allowing for sustained target suppression at sub-stoichiometric concentrations.[7]

References

- 1. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchopenworld.com [researchopenworld.com]

- 3. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleck.co.jp [selleck.co.jp]

- 5. This compound |CAS 2490599-18-1|DC Chemicals [dcchemicals.com]

- 6. selleckchem.com [selleckchem.com]

- 7. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

GMB-475: A PROTAC-Mediated Approach to Targeting BCR-ABL1 in Chronic Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GMB-475 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the BCR-ABL1 fusion protein, a key driver of chronic myeloid leukemia (CML). This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. Detailed experimental protocols, quantitative data from in vitro and in vivo studies, and visualizations of key biological pathways and experimental workflows are presented to facilitate a deeper understanding of this novel therapeutic agent.

Introduction

Chronic myeloid leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation generates the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL1 tyrosine kinase. While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of CML, challenges such as drug resistance, particularly due to mutations in the ABL1 kinase domain, and the persistence of leukemic stem cells necessitate the development of novel therapeutic strategies.

This compound represents a paradigm shift from inhibition to degradation. As a PROTAC, this compound is a heterobifunctional molecule that simultaneously binds to the BCR-ABL1 protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to specifically eliminate the oncogenic driver.

Discovery and Chemical Structure

This compound was developed as a potent BCR-ABL1 degrader. It is a PROTAC comprised of three key components: a ligand that binds to the myristoyl pocket of the ABL1 portion of the BCR-ABL1 fusion protein, a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2][3] The allosteric targeting of the myristoyl pocket provides a distinct mechanism from ATP-competitive TKIs.[1][4]

Chemical Formula: C₄₃H₄₆F₃N₇O₇S[5] Molecular Weight: 861.94 g/mol [5] CAS Number: 2490599-18-1[2]

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between BCR-ABL1 and the VHL E3 ubiquitin ligase. This proximity facilitates the polyubiquitination of BCR-ABL1, marking it for degradation by the 26S proteasome. This degradation-based approach offers several advantages over traditional inhibition, including the potential to overcome resistance mechanisms and address the non-catalytic scaffolding functions of BCR-ABL1.[1][4] The degradation of BCR-ABL1 by this compound leads to the inhibition of downstream signaling pathways, such as the JAK-STAT pathway, which are crucial for CML cell proliferation and survival.[2][6]

Figure 1: this compound Mechanism of Action.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective activity in various CML cell lines, including those harboring TKI-resistant mutations.

Table 1: In Vitro Activity of this compound in CML Cell Lines

| Cell Line | BCR-ABL1 Status | Assay | Endpoint | Value | Reference |

| K562 | Wild-type | Cell Proliferation | IC₅₀ | ~1 µM | [2][7] |

| K562 | Wild-type | Protein Degradation | DC₅₀ | 340 nM (18h) | [5] |

| Ba/F3 | BCR-ABL1 Transformed | Cell Proliferation | IC₅₀ | ~1 µM | [2][7] |

| Ba/F3-MIG-p210 | T315I + F486S | Cell Viability (CCK8) | IC₅₀ | 4.49 µM (48h) | [8] |

Synergy with Tyrosine Kinase Inhibitors

Studies have shown that this compound can act synergistically with TKIs, such as dasatinib, to inhibit the growth and promote apoptosis of CML cells with compound mutations.[6][8]

Table 2: Combination Index (CI) of this compound with Dasatinib in Ba/F3-MIG-p210 Cells (48h)

| BCR-ABL1 Mutation | Overall CI | Synergistic Effect | Reference |

| Wild-type | 6.96 | No | [8] |

| T315I | 0.35 | Yes | [9] |

| T315I + E255K | 0.23 | Yes | [9] |

| T315I + L387M | 0.21 | Yes | [9] |

| T315I + F486S | 0.19 | Yes | [9] |

| A CI value < 1 indicates a synergistic effect. |

In Vivo Efficacy

In a CML mouse model established by tail vein injection of Ba/F3-MG-p210-Luc cells into Balb/c mice, this compound administered as a single agent showed a trend towards reducing tumor burden and prolonging survival, although the results were not statistically significant.[8] Combination therapy with dasatinib has been shown to enhance the antitumor effect of this compound.[6]

Table 3: In Vivo Study Design for this compound

| Parameter | Description | Reference |

| Animal Model | 8-week-old Balb/c mice | [2] |

| Cell Line | Ba/F3-MG-p210-Luc | [2] |

| Administration | Intraperitoneal (i.p.) injection | [2] |

| Dosing Schedule | 5 mg/kg, once every two days for 10 days | [2] |

Experimental Protocols

Cell Viability Assay (CCK8)

This protocol is for assessing the effect of this compound on the viability of CML cells.

-

Cell Seeding:

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 10 µL of the drug solutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired duration (e.g., 24, 48, or 72 hours).[10]

-

-

CCK-8 Addition and Incubation:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle control.

-

Determine the IC₅₀ value by plotting cell viability against the log of the drug concentration.

-

Figure 2: CCK-8 Cell Viability Assay Workflow.

Western Blotting for BCR-ABL1 Degradation

This protocol is to assess the degradation of BCR-ABL1 and downstream signaling proteins following this compound treatment.

-

Cell Treatment and Lysis:

-

Treat CML cells (e.g., K562) with various concentrations of this compound for a specified time (e.g., 18 hours).[7]

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against BCR-ABL1, p-STAT5, STAT5, and a loading control (e.g., GAPDH) overnight at 4°C.[7]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities to determine the extent of protein degradation.

-

Apoptosis Assay (Annexin V and 7-AAD Staining)

This protocol is for quantifying apoptosis in CML cells treated with this compound.

-

Cell Treatment:

-

Treat CML cells with this compound at the desired concentrations and for the appropriate duration.

-

-

Cell Staining:

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Annexin V positive, 7-AAD negative cells are considered early apoptotic.

-

Annexin V positive, 7-AAD positive cells are considered late apoptotic/necrotic.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment and Fixation:

-

Staining:

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Figure 3: Overview of In Vitro Experimental Workflows.

Conclusion

This compound is a promising PROTAC that effectively induces the degradation of the oncoprotein BCR-ABL1. Its unique allosteric targeting mechanism and degradation-based mode of action provide a potential therapeutic strategy for overcoming TKI resistance in CML. The preclinical data presented in this guide highlight the potent in vitro activity of this compound, both as a single agent and in combination with TKIs. Further investigation into its in vivo efficacy and safety profile is warranted to advance this innovative therapeutic approach towards clinical application.

References

- 1. vet.cornell.edu [vet.cornell.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants [frontiersin.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. GMB 475 | Active Degraders: R&D Systems [rndsystems.com]

- 6. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ptglab.com [ptglab.com]

- 11. apexbt.com [apexbt.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Flow cytometric quantification of apoptosis with Anexin V and 7AAD dyes [bio-protocol.org]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 16. medicine.uams.edu [medicine.uams.edu]

GMB-475: A Technical Guide for Targeted Protein Degradation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GMB-475 is a potent and specific heterobifunctional degrader that leverages Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of the BCR-ABL1 fusion protein.[1][2][3] This oncoprotein is a hallmark of chronic myeloid leukemia (CML), and its inhibition has been a cornerstone of CML therapy.[2] However, the emergence of resistance to tyrosine kinase inhibitors (TKIs) necessitates the development of novel therapeutic strategies.[4][5] this compound offers an alternative mechanism of action by coopting the cell's own ubiquitin-proteasome system to eliminate BCR-ABL1, thereby showing promise in overcoming TKI resistance.[6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its investigation in a research setting.

Mechanism of Action

This compound is a chimeric molecule composed of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that specifically binds to the myristoyl pocket of the ABL1 kinase domain of BCR-ABL1.[1][6] This tripartite design enables this compound to act as a molecular bridge, bringing VHL into close proximity with the BCR-ABL1 protein. This induced proximity facilitates the VHL-mediated polyubiquitination of BCR-ABL1, marking it for degradation by the 26S proteasome.[6] The degradation of BCR-ABL1 subsequently leads to the inhibition of downstream signaling pathways, most notably the JAK-STAT pathway, which is crucial for the proliferation and survival of CML cells.[1][5][6]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various CML cell lines, including those with TKI-resistant mutations.

Table 1: In vitro Activity of this compound in CML Cell Lines

| Cell Line | BCR-ABL1 Mutation | IC50 (µM) | Notes |

| K562 | Wild-type | ~1 | Human CML cell line. |

| Ba/F3 | Wild-type | ~1 | Murine pro-B cell line expressing BCR-ABL1. |

| Ba/F3 | T315I | Not specified | This compound inhibits proliferation. |

| Ba/F3 | T315I + F486S | 4.49 | Compound mutation conferring TKI resistance. |

Table 2: Synergistic Effects of this compound with Dasatinib

| Cell Line | BCR-ABL1 Mutation | Treatment | Effect |

| Ba/F3 | T315I | This compound + Dasatinib | Synergistic inhibition of growth and promotion of apoptosis. |

| Ba/F3 | T315I + F486S | This compound + Dasatinib | Synergistic inhibition of growth and promotion of apoptosis. |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

Cell Viability Assay (CCK-8)

This protocol is used to determine the effect of this compound on the proliferation of CML cells.

Materials:

-

CML cell lines (e.g., K562, Ba/F3)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of culture medium.[6]

-

Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

-

Add the desired concentrations of this compound (e.g., 0-5 µM) to the wells.[6] Include a vehicle control (DMSO only).

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-72 hours.[6]

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for BCR-ABL1 Degradation

This protocol is used to assess the degradation of BCR-ABL1 protein following treatment with this compound.

Materials:

-

CML cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-BCR (or anti-c-Abl), anti-p-STAT5, anti-STAT5, anti-GAPDH (or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates or culture flasks and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).[6]

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analyze the band intensities to quantify protein degradation relative to the loading control.

In Vivo CML Mouse Model

This protocol describes a xenograft model to assess the in vivo efficacy of this compound.[1][6]

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

Ba/F3 cells expressing luciferase-tagged BCR-ABL1

-

This compound

-

Vehicle solution (e.g., DMSO, PEG300, Tween-80, saline)[1]

-

Bioluminescence imaging system

Procedure:

-

Inject Ba/F3-BCR-ABL1-Luc cells intravenously into the tail vein of the mice to establish the CML model.[1]

-

Monitor tumor engraftment and progression via bioluminescence imaging.

-

Once the tumor burden is established, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 5 mg/kg, intraperitoneally, every other day) or vehicle to the respective groups.[1][6]

-

Monitor tumor burden regularly using bioluminescence imaging.[6]

-

Record the survival of the mice throughout the study.[6]

-

At the end of the study, tissues can be harvested for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound represents a promising therapeutic agent for CML by inducing the targeted degradation of the oncogenic driver BCR-ABL1. Its ability to overcome resistance to conventional TKIs highlights the potential of PROTAC technology in cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the preclinical and potential clinical applications of this compound. Further research is warranted to explore its full therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medkoo.com [medkoo.com]

- 4. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants [frontiersin.org]

- 6. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

GMB-475: A PROTAC-Mediated Approach to Targeting BCR-ABL1 in Leukemia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular effects of GMB-475, a novel proteolysis-targeting chimera (PROTAC), on leukemia cells. This compound represents a promising therapeutic strategy by inducing the degradation of the oncogenic fusion protein BCR-ABL1, a hallmark of chronic myeloid leukemia (CML). This document details the mechanism of action, summarizes key quantitative data, provides experimental methodologies, and visualizes the underlying signaling pathways.

Introduction to this compound: A Targeted Protein Degrader

This compound is a heterobifunctional molecule designed to specifically eliminate the BCR-ABL1 protein.[1][2] It functions as a PROTAC, linking the BCR-ABL1 protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to induce the degradation of BCR-ABL1.[3][4] Comprised of a ligand that binds to the myristoyl pocket of the ABL1 portion of the fusion protein and another ligand that recruits the von Hippel-Lindau (VHL) E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BCR-ABL1.[3][4] This mechanism of action offers a distinct advantage over traditional tyrosine kinase inhibitors (TKIs) that merely block the kinase activity of BCR-ABL1, as it can overcome resistance mediated by kinase domain mutations.[1][2]

Quantitative Analysis of this compound Efficacy

The anti-leukemic activity of this compound has been quantified in various preclinical models, demonstrating its potency in inhibiting the proliferation of leukemia cells. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in different leukemia cell lines, including those harboring TKI-resistant mutations.

| Cell Line | BCR-ABL1 Status | IC50 of this compound (µM) | Reference |

| K562 | Wild-type | ~1 | [5] |

| Ba/F3 | Wild-type | ~1 | [5] |

| Ba/F3-MIG-p210 | T315I+F486S mutations | 4.49 | [3] |

Cellular Effects of this compound on Leukemia Cells

This compound exerts its anti-leukemic effects through multiple cellular mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting key downstream signaling pathways that are crucial for the survival and proliferation of leukemia cells.

Induction of Apoptosis

Studies have shown that this compound effectively induces apoptosis in various leukemia cell lines and, importantly, in primary CD34+ cells from CML patients.[1][6] This pro-apoptotic effect is a direct consequence of the degradation of the anti-apoptotic BCR-ABL1 protein. The induction of apoptosis has been observed to be significantly higher in CML patient cells compared to healthy donor cells, suggesting a favorable therapeutic window.[6]

Modulation of Signaling Pathways

The degradation of BCR-ABL1 by this compound leads to the downregulation of several critical downstream signaling pathways that are constitutively activated in BCR-ABL1-positive leukemia.

3.2.1. Inhibition of the JAK-STAT Pathway

The JAK-STAT pathway is a key signaling cascade that promotes cell proliferation and survival. In BCR-ABL1-positive cells, this pathway is aberrantly activated. This compound has been shown to block multiple molecules within the JAK-STAT pathway.[5] Treatment with this compound leads to a reduction in the phosphorylation of key proteins in this pathway, including JAK2 and STAT5.[3][7][8] This inhibition of STAT5 signaling is a critical event in the anti-leukemic activity of this compound.[5]

3.2.2. Impact on Other BCR-ABL1 Downstream Effectors

Beyond the JAK-STAT pathway, this compound-mediated degradation of BCR-ABL1 also affects other signaling molecules. Reverse phase protein array analysis has revealed changes in the phosphorylation levels of SHP2, GAB2, and SHC, which are associated with BCR-ABL1 signaling.[1][7] The combined inhibition and degradation of BCR-ABL1 by this compound effectively reduces the scaffolding function of the oncoprotein, further disrupting its downstream signaling network.

Visualizing the Molecular Mechanisms

To better understand the complex cellular processes influenced by this compound, the following diagrams illustrate its mechanism of action and the affected signaling pathways.

Caption: Mechanism of this compound-mediated BCR-ABL1 degradation.

Caption: this compound inhibits BCR-ABL1 downstream signaling.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the cellular effects of this compound.

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of this compound on the proliferation of leukemia cells.

-

Cell Seeding: Seed leukemia cells (e.g., K562, Ba/F3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for the CCK-8 cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

-

Cell Treatment: Treat leukemia cells with this compound at the desired concentrations for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blotting

This technique is used to detect the levels of specific proteins, such as BCR-ABL1 and phosphorylated signaling molecules, following this compound treatment.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-BCR-ABL1, anti-phospho-STAT5, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Workflow for Western Blotting analysis.

Conclusion

This compound is a potent and specific degrader of the oncoprotein BCR-ABL1. Its unique mechanism of action, which involves hijacking the ubiquitin-proteasome system, allows it to overcome resistance mechanisms that limit the efficacy of traditional TKIs. By inducing apoptosis and inhibiting critical downstream signaling pathways, this compound demonstrates significant anti-leukemic activity in preclinical models. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for CML and other BCR-ABL1-driven leukemias.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BCR-ABL Affects STAT5A and STAT5B Differentially - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GMB-475 in a CML Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

GMB-475 is a potent Proteolysis Targeting Chimera (PROTAC) designed to selectively target the BCR-ABL1 fusion protein, a key driver of Chronic Myeloid Leukemia (CML).[1][2][3] Unlike traditional tyrosine kinase inhibitors (TKIs) that only block the kinase activity, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the entire BCR-ABL1 protein.[1][2][3] This mechanism of action offers a promising strategy to overcome resistance to TKIs observed in some CML patients. These application notes provide detailed protocols for the utilization of this compound in a preclinical CML mouse model, including model establishment, drug administration, and efficacy assessment.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that allosterically binds to the myristoyl pocket of the ABL1 kinase domain of BCR-ABL1.[4] This dual binding brings the E3 ligase in close proximity to the BCR-ABL1 protein, leading to its polyubiquitination and subsequent degradation by the proteasome. This degradation effectively eliminates the oncoprotein, leading to the inhibition of downstream signaling pathways, such as the JAK-STAT pathway, and suppression of CML cell proliferation.[1][4]

Experimental Protocols

CML Mouse Model Establishment

This protocol describes the establishment of a CML mouse model using the Ba/F3 cell line expressing the BCR-ABL1 p210 fusion protein and luciferase.

Materials:

-

Ba/F3-MG-p210-Luc cells

-

8-week-old female Balb/c mice[1]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and IL-3)

-

Phosphate-buffered saline (PBS), sterile

-

Syringes and needles (27-30 gauge)

-

Irradiator (optional, for pre-conditioning)

Protocol:

-

Cell Culture: Culture Ba/F3-MG-p210-Luc cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Cells should be in the logarithmic growth phase for injection.

-

Cell Preparation: On the day of injection, harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in sterile PBS at a concentration of 3 x 10^6 cells/mL.[5] Keep cells on ice.

-

Mouse Preparation (Optional): For enhanced engraftment, mice can be sub-lethally irradiated with a single dose of 3.8 Gy X-rays 4-6 hours prior to cell injection.[5]

-

Cell Injection: Inject 100 µL of the cell suspension (containing 3 x 10^5 cells) into the tail vein of each mouse.[5]

-

Monitoring: Monitor the mice for signs of disease development, such as weight loss, ruffled fur, and lethargy. Tumor engraftment and progression can be monitored by bioluminescence imaging starting from day 3 post-injection.[5]

Preparation and Administration of this compound

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)[4]

-

PEG300[4]

-

Tween 80[4]

-

Sterile water for injection (ddH2O)[4]

-

Sterile syringes and needles (26-27 gauge)

Protocol:

-

Vehicle Preparation: Prepare the vehicle solution consisting of 4% DMSO, 30% PEG300, 5% Tween 80, and 61% sterile water.[4] For example, to make 1 mL of vehicle, mix 40 µL DMSO, 300 µL PEG300, 50 µL Tween 80, and 610 µL sterile water.

-

This compound Solution Preparation: Dissolve this compound powder in the vehicle to achieve the desired final concentration for injection. For a 5 mg/kg dose in a 20g mouse (0.1 mg per mouse), if the injection volume is 100 µL, the required concentration is 1 mg/mL.

-

Administration: Administer this compound via intraperitoneal (i.p.) injection. The recommended dose is 5 mg/kg, administered once every two days for a duration of 10 days.[1]

In Vivo Efficacy Assessment

a) Bioluminescence Imaging (BLI)

Materials:

-

D-luciferin, potassium salt

-

Sterile PBS

-

In vivo imaging system (e.g., IVIS)

Protocol:

-

Luciferin Preparation: Prepare a stock solution of D-luciferin at 15 mg/mL in sterile PBS.[6]

-

Luciferin Administration: Inject mice intraperitoneally with D-luciferin at a dose of 150 mg/kg (10 µL/g of body weight).[6]

-

Imaging: Anesthetize the mice with isoflurane. Approximately 10-15 minutes after luciferin injection, place the mice in the imaging chamber.[6][7] Acquire bioluminescent images. The optimal imaging time post-luciferin injection should be determined for the specific model, but a 10-20 minute window is a good starting point.[7]

-

Analysis: Quantify the bioluminescent signal (total flux or radiance) from a defined region of interest (ROI) covering the whole body or specific organs.

b) Survival Analysis

-

Monitor the mice daily for signs of morbidity.

-

Euthanize mice when they meet pre-defined humane endpoints (e.g., >20% weight loss, severe lethargy, hind-limb paralysis).

-

Record the date of death or euthanasia for each mouse.

-

Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).

c) Flow Cytometry of Bone Marrow

Materials:

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Red blood cell lysis buffer

-

Fluorochrome-conjugated antibodies (see Table 2 for a suggested panel)

-

Flow cytometer

Protocol:

-

Bone Marrow Harvest: Euthanize the mice and dissect the femurs and tibias. Flush the bone marrow with flow cytometry buffer using a syringe and needle.

-

Single-Cell Suspension: Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

-

RBC Lysis: Lyse red blood cells using an appropriate lysis buffer.

-

Staining: Stain the cells with a cocktail of fluorochrome-conjugated antibodies. A suggested panel to identify CML cells and hematopoietic populations is provided in Table 2.

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the cell populations using appropriate software.

Data Presentation

Table 1: In Vivo Efficacy of this compound in CML Mouse Model

| Treatment Group | Dosage and Schedule | Median Survival | Tumor Burden Reduction (vs. Control) | Reference |

| Vehicle Control | 4% DMSO + 30% PEG300 + 5% Tween 80 + ddH2O, i.p., q2d x 10 days | - | - | [4] |

| This compound | 5 mg/kg, i.p., q2d x 10 days | Trend towards increased survival | Trend towards reduced tumor burden | [1][4] |

Table 2: Suggested Flow Cytometry Panel for Bone Marrow Analysis

| Marker | Fluorochrome | Cell Population Identified |

| CD45 | e.g., APC-Cy7 | All hematopoietic cells |

| c-Kit (CD117) | e.g., PE-Cy7 | Hematopoietic stem and progenitor cells |

| Sca-1 | e.g., BV421 | Hematopoietic stem and progenitor cells |

| Lineage markers (cocktail) | e.g., Biotin + Streptavidin-PE | Mature hematopoietic cells (T cells, B cells, myeloid cells) |

| CD34 | e.g., FITC | Hematopoietic progenitor cells |

| CD16/32 | e.g., PerCP-Cy5.5 | Myeloid progenitors |

| GFP/Luciferase | - | Ba/F3-MG-p210-Luc cells (if fluorescent) |

Note: The specific fluorochromes should be chosen based on the available laser lines and filters of the flow cytometer.

Combination Therapy with Dasatinib

Studies have shown that this compound acts synergistically with the TKI dasatinib in CML cell lines.[4][8][9] While a specific in vivo combination protocol has not been extensively detailed in the provided search results, a suggested starting point based on preclinical studies with dasatinib in CML mouse models would be to administer dasatinib at a dose of 10 mg/kg daily via oral gavage or intraperitoneal injection, in conjunction with the this compound treatment regimen.[10] The timing of administration should be optimized, for example, administering dasatinib a few hours before or concurrently with this compound.

Conclusion

This compound represents a novel therapeutic approach for CML by inducing the degradation of the BCR-ABL1 oncoprotein. The protocols outlined in these application notes provide a framework for preclinical evaluation of this compound in a relevant CML mouse model. Further optimization of dosing schedules and combination therapies, particularly with TKIs like dasatinib, may enhance the therapeutic potential of this compound. Careful and detailed experimental execution and data analysis are crucial for accurately assessing the efficacy of this promising new agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GMB 475 | Active Degraders: R&D Systems [rndsystems.com]

- 3. GMB 475 | Active Degraders | Tocris Bioscience [tocris.com]

- 4. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants [frontiersin.org]

- 6. bcf.technion.ac.il [bcf.technion.ac.il]

- 7. Timing of Imaging after D-Luciferin Injection Affects the Longitudinal Assessment of Tumor Growth Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 9. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for GMB-475-Mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the efficacy of GMB-475, a PROTAC (Proteolysis Targeting Chimera), in mediating the degradation of the BCR-ABL1 fusion protein. This compound is a potent degrader of BCR-ABL1, a key driver in Chronic Myeloid Leukemia (CML).[1][2][3] This protocol is designed for researchers in oncology, drug discovery, and cell biology to monitor the degradation of BCR-ABL1 and its impact on downstream signaling pathways using Western blot analysis.

This compound functions by forming a ternary complex between the BCR-ABL1 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination of BCR-ABL1, marking it for degradation by the proteasome.[1][4] The subsequent decrease in BCR-ABL1 levels leads to the inhibition of downstream signaling pathways, such as the JAK-STAT pathway, and can induce apoptosis in cancer cells.[1][4][5]

Data Presentation

Table 1: this compound In Vitro Activity

| Cell Line | Target | IC50 | Exposure Time | Downstream Effect | Reference |

| K562 (human CML) | BCR-ABL1 | ~1 µM | 72 hours | Inhibition of STAT5 signaling | [1][6] |

| Ba/F3 (murine pro-B) | BCR-ABL1 | ~1 µM | 72 hours | Inhibition of STAT5 signaling | [1][6] |

| Ba/F3 (BCR-ABL1 T315I) | BCR-ABL1 Mutant | 3.69 µM | 48 hours | Growth inhibition | [4] |

| Ba/F3 (BCR-ABL1 T315I+F486S) | BCR-ABL1 Mutant | 4.49 µM | 48 hours | Growth inhibition | [1] |

| Primary CML CD34+ cells | BCR-ABL1 | Not specified | Not specified | Reduced viability, increased apoptosis | [2][3] |

Table 2: Recommended Antibody Panel for Western Blot Analysis

| Target Protein | Function | Expected Change with this compound | Recommended Primary Antibody Dilution |

| BCR-ABL1 | Oncogenic fusion protein | Decrease | 1:1000 |

| c-ABL1 | Proto-oncogene | Decrease | 1:1000 |

| p-STAT5 (Y694) | Activated signaling protein | Decrease | 1:1000 |

| STAT5 | Total signaling protein | No change | 1:1000 |

| Ubiquitin | Post-translational modification | Increase in high MW BCR-ABL1 species | 1:1000 |

| VHL | E3 Ligase | No change | 1:1000 |

| β-Actin / GAPDH | Loading control | No change | 1:5000 |

Experimental Protocols

Western Blot Protocol for this compound-Mediated BCR-ABL1 Degradation

This protocol details the steps to assess the degradation of BCR-ABL1 and the inhibition of downstream signaling in CML cell lines (e.g., K562) treated with this compound.

1. Cell Culture and Treatment:

-

Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells at a density of 0.5 x 10^6 cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO as a vehicle control for different time points (e.g., 6, 12, 24, 48 hours).

-

To confirm proteasome-mediated degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1 hour before adding this compound.

2. Cell Lysis:

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.[7]

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cell pellet in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.[8]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.[9]

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation for SDS-PAGE:

-

Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer (containing β-mercaptoethanol).[10]

-

Denature the samples by boiling at 95-100°C for 5-10 minutes.[10]

5. SDS-PAGE:

-

Load equal amounts of protein per lane into a 4-12% Tris-Glycine precast polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor protein separation.

-

Run the gel at 100-150 V until the dye front reaches the bottom of the gel.

6. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's protocol. For high molecular weight proteins like BCR-ABL1, a wet transfer at 4°C is recommended to ensure efficient transfer.[8]

7. Membrane Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[11]

8. Primary Antibody Incubation:

-

Incubate the membrane with the desired primary antibodies (see Table 2) diluted in the blocking buffer overnight at 4°C with gentle agitation.[11]

9. Washing:

-

Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.

10. Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.[11]

11. Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

12. Signal Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system.

13. Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the target protein bands to the loading control (β-Actin or GAPDH).

-

Calculate the percentage of protein degradation relative to the vehicle control.

Mandatory Visualization

Caption: this compound mechanism of action.

Caption: Western blot workflow for this compound.

Caption: this compound signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GMB 475 | Active Degraders | Tocris Bioscience [tocris.com]

- 6. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western blot protocol | Abcam [abcam.com]

- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 9. bio-rad.com [bio-rad.com]

- 10. bosterbio.com [bosterbio.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols for Cell Viability Assays with GMB-475 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

GMB-475 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to degrade the BCR-ABL1 fusion protein, the hallmark of chronic myeloid leukemia (CML).[1][2] As a heterobifunctional molecule, this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BCR-ABL1 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This targeted degradation of the oncoprotein inhibits downstream signaling pathways, such as the JAK-STAT pathway, leading to decreased cell proliferation and induction of apoptosis in CML cells.[1][2] Notably, this compound has shown efficacy in cell lines harboring BCR-ABL1 mutations that confer resistance to traditional tyrosine kinase inhibitors (TKIs).[1] Furthermore, synergistic effects have been observed when this compound is used in combination with TKIs like dasatinib.[1]

These application notes provide detailed protocols for assessing the effects of this compound on cell viability and apoptosis, key assays for characterizing its therapeutic potential.

Data Presentation: Summary of this compound Efficacy

The following tables summarize the reported in vitro efficacy of this compound in various CML cell lines.

Table 1: Inhibition of Cell Viability (IC50) by this compound

| Cell Line | BCR-ABL1 Mutation Status | IC50 (µM) | Assay Type | Reference |

| K562 | Wild-type | ~1 | Not specified | [2] |

| Ba/F3 | Wild-type | Not specified | Not specified | [2] |

| Ba/F3-MIG-p210 | T315I+F486S | 4.49 | CCK8 | [1] |

Table 2: Induction of Apoptosis by this compound and Dasatinib Combination in Ba/F3 Cells (48h treatment)

| Cell Line / Treatment | Apoptosis Rate (%) | Reference |

| Ba/F3 BCR::ABL1WT | [1] | |

| Control | 3.5 | [1] |

| Dasatinib (5 nM) | 10.1 | [1] |

| This compound (1 µM) | 12.3 | [1] |

| This compound (1 µM) + Dasatinib (5 nM) | 28.3 | [1] |

| Ba/F3 BCR::ABL1T315I | [1] | |

| Control | 4.2 | [1] |

| Dasatinib (2 µM) | 8.7 | [1] |

| This compound (2 µM) | 15.6 | [1] |

| This compound (2 µM) + Dasatinib (2 µM) | 45.1 | [1] |

Experimental Protocols

Cell Viability Assay (MTS/CCK8-based)

This protocol is adapted from methodologies used to assess the effect of this compound on the proliferation of CML cell lines.[1] The principle of this colorimetric assay is based on the reduction of a tetrazolium salt (like MTS or the WST-8 in CCK8 kits) by metabolically active cells to form a colored formazan product, the absorbance of which is proportional to the number of viable cells.

Materials:

-

CML cell lines (e.g., K562, Ba/F3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS or CCK8 reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader capable of measuring absorbance at 490 nm.

Procedure:

-

Cell Seeding:

-

For suspension cells like K562 and Ba/F3, harvest cells in the exponential growth phase.

-

Count the cells and adjust the density to 1 x 105 cells/mL in pre-warmed complete culture medium.

-

Seed 100 µL of the cell suspension (1 x 104 cells/well) into each well of a 96-well plate.

-

Include wells with medium only for background control.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to test a range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value.[2]

-

Add 100 µL of the this compound dilutions to the respective wells. For the vehicle control wells, add medium with the same final concentration of DMSO as the highest this compound concentration.

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.

-

-

MTS/CCK8 Reagent Addition:

-

Add 20 µL of the MTS or CCK8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line and density.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only wells) from all other readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value using a suitable software.

-

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This protocol is based on the principles of Annexin V staining to detect apoptosis induced by this compound.[1][3] Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) or 7-AAD is used as a vital dye to distinguish between early apoptotic (Annexin V-positive, PI/7-AAD-negative), late apoptotic/necrotic (Annexin V-positive, PI/7-AAD-positive), and live cells (Annexin V-negative, PI/7-AAD-negative).[3]

Materials:

-

CML cell lines (e.g., Ba/F3)

-

Complete cell culture medium

-

This compound and/or Dasatinib

-

6-well plates

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI or 7-AAD, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Cell Harvesting:

-

After the incubation period, collect the cells from each well into flow cytometry tubes. For suspension cells, this can be done by gentle pipetting.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

-

Washing:

-

Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

-

Annexin V Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD) to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

-

Sample Preparation for Flow Cytometry:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained and single-stained controls to set up the compensation and gates.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Analyze the flow cytometry data using appropriate software.

-

Gate the cell populations to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.

-

Quantify the percentage of cells in each quadrant.

-

Visualizations

This compound Mechanism of Action Workflow

Caption: Workflow of this compound mediated degradation of BCR-ABL1.

BCR-ABL1 Signaling Pathway and Point of this compound Intervention

Caption: Simplified BCR-ABL1 downstream signaling pathways.

Experimental Workflow for Cell Viability and Apoptosis Assays

References

- 1. The proteolysis targeting chimera this compound combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Drug Resistance in Chronic Myeloid Leukemia (CML) with GMB-475

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Drug Resistance in CML

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL1 fusion oncoprotein. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, drug resistance, often driven by mutations in the BCR-ABL1 kinase domain, remains a significant clinical challenge.[1][2][3][4][5] GMB-475, a novel Proteolysis Targeting Chimera (PROTAC), offers a promising strategy to overcome this resistance by inducing the degradation of the BCR-ABL1 protein.[1][2][3][4][5]

Mechanism of Action of this compound